molecular formula C23H28N2O6 B1582207 Methyl n-[(benzyloxy)carbonyl]valyltyrosinate CAS No. 15149-72-1

Methyl n-[(benzyloxy)carbonyl]valyltyrosinate

Cat. No. B1582207
CAS RN: 15149-72-1
M. Wt: 428.5 g/mol
InChI Key: SWPXBDJUGLEKES-UHFFFAOYSA-N
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Description

Methyl n-[(benzyloxy)carbonyl]valyltyrosinate (MBCV) is an organic compound that has been studied for its potential biochemical and physiological effects. It has been used as a synthetic intermediate in various laboratory experiments, and its mechanism of action has been studied in scientific research. In

Scientific Research Applications

Generation of Swiss Cheese Flavor Components

Research on the generation of flavor components in Swiss cheese by the reaction of amino acids with carbonyl compounds demonstrates the importance of carbonyl-amino acid complexes. This study highlights the role of valine and other amino acids in flavor-generating reactions via the Strecker degradation, which could be analogous to the interactions and applications of compounds similar to "Methyl n-[(benzyloxy)carbonyl]valyltyrosinate" in food science and flavor chemistry (Griffith & Hammond, 1989).

NMR Assignments and Protein Structure

The study on the NMR assignments of methyl groups in proteins using a new labeling strategy provides insights into the structural analysis of proteins. This work illustrates the significance of valine and similar amino acids in understanding protein structures, which could be relevant to research involving "Methyl n-[(benzyloxy)carbonyl]valyltyrosinate" in the context of protein chemistry and biochemistry (Tugarinov & Kay, 2003).

Enantiomeric Separation of Amino Acids

The exploration of N-dodecoxycarbonyl-(S)-valine for the separation of benzoylated amino acids underscores the utility of specific carbonyl compounds in chromatography and analytical chemistry. This research might parallel the applications of "Methyl n-[(benzyloxy)carbonyl]valyltyrosinate" in separating and analyzing enantiomers (Hove & Sandra, 1995).

α-Acyloxylation of Carbonyl Compounds

The development of a method for α-acyloxylation of carbonyl compounds highlights innovative approaches in synthetic chemistry, potentially relevant to manipulating compounds like "Methyl n-[(benzyloxy)carbonyl]valyltyrosinate" for synthetic applications (Beshara et al., 2005).

properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6/c1-15(2)20(25-23(29)31-14-17-7-5-4-6-8-17)21(27)24-19(22(28)30-3)13-16-9-11-18(26)12-10-16/h4-12,15,19-20,26H,13-14H2,1-3H3,(H,24,27)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPXBDJUGLEKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293445
Record name Methyl N-[(benzyloxy)carbonyl]valyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl n-[(benzyloxy)carbonyl]valyltyrosinate

CAS RN

15149-72-1
Record name NSC89592
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89592
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl N-[(benzyloxy)carbonyl]valyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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